Ethyl 3,5-dioxohexanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

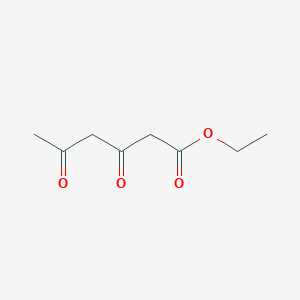

Ethyl 3,5-dioxohexanoate is an organic compound with the molecular formula C8H12O4. It is a derivative of hexanoic acid, where the ethyl ester is substituted at the 3rd and 5th positions with oxo groups. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .

准备方法

Synthetic Routes and Reaction Conditions: Ethyl 3,5-dioxohexanoate can be synthesized through the esterification of 3,5-dioxohexanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the reaction of 3,5-dioxohexanoic acid with ethanol in large-scale reactors. The reaction mixture is heated and stirred continuously, and the product is purified through distillation or crystallization to achieve the desired purity .

化学反应分析

Oxidation Reactions

Mechanism : The β-diketone system undergoes oxidation to yield carboxylic acids.

Reagents/Conditions :

-

Oxidizing agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Products : -

3,5-Dioxohexanoic acid.

Significance : This reaction is foundational for synthesizing acidic derivatives used in pharmaceutical intermediates.

Reduction Reactions

Mechanism : Reduction of carbonyl groups to hydroxyl groups, with ester hydrolysis as a secondary pathway.

Reagents/Conditions :

-

Chemical reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Biocatalytic reduction : Diketoreductase from Acinetobacter baylyi in an aqueous-organic biphasic system .

Products : -

Chemical reduction : Ethyl 3,5-dihydroxyhexanoate.

-

Biocatalytic reduction : Ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxyhexanoate (stereoselectivity >99.5%) .

Significance : Biocatalytic reduction enables high stereoselectivity for statin drug precursors .

Nucleophilic Substitution

Mechanism : Ester group substitution by nucleophiles (e.g., Cl⁻, amines).

Reagents/Conditions :

-

Metal ions (e.g., Mg²⁺) to activate the ester group .

Products : -

Substituted esters (e.g., chlorides) .

Significance : Enables synthesis of enol ethers and other organic derivatives .

Acylation

Mechanism : Reaction with acylating agents to form β-diketo esters.

Reagents/Conditions :

-

Methyl acetate or methyl butanoate in the presence of β-keto ester dianions .

Products : -

Mthis compound derivatives .

Significance : Expands access to substituted β-diketo esters for heterocyclic synthesis .

Cyclization Reactions

Mechanism : Condensation with nucleophilic partners (e.g., thiourea) to form heterocycles.

Reagents/Conditions :

-

Pyrrole aldehyde, thiourea, and ethanol under ultrasonic irradiation .

Products : -

Pyrimidinthione derivatives (e.g., pyrimidinthione 2) .

Significance : Used in constructing anticancer agents with apoptosis-inducing properties .

Enzymatic Reduction

Mechanism : Stereoselective reduction of carbonyl groups via enzymatic catalysis.

Reagents/Conditions :

-

Diketoreductase in an aqueous-hexane biphasic system .

Products : -

Ethyl 3R,5S-dihydroxyhexanoate with >99.5% stereoselectivity .

Significance : Critical for industrial-scale production of statin precursors (e.g., Rosuvastatin) .

Comparison of Reaction Types

Key Research Findings

-

Biocatalytic Efficiency : Aqueous-organic biphasic systems enable scalable enzymatic reductions, achieving 83.5% yield at 105 g/L substrate concentration .

-

Stereoselectivity : Diketoreductase reduces the β-diketone to a dihydroxy product with >99.5% diastereomeric and enantiomeric excess .

-

Cancer Applications : Pyrimidinthione derivatives synthesized from this compound exhibit IC₅₀ values of 25.5 µg/mL against HepG-2 liver carcinoma cells, demonstrating potent anticancer activity .

科学研究应用

Organic Synthesis

Ethyl 3,5-dioxohexanoate serves as a valuable intermediate in the synthesis of complex organic molecules. It is particularly useful in the production of:

- Heterocyclic Compounds : The compound is utilized in synthesizing substituted pyrone derivatives, which are essential in medicinal chemistry due to their biological activities .

- Polyketides : It plays a role in polyketide synthesis, a class of compounds with significant pharmaceutical applications, including antibacterial and anticancer properties .

Medicinal Chemistry

Research indicates that this compound may exhibit biological activities that warrant further investigation. Its potential applications include:

- Drug Development : The compound is being studied for its role as a precursor in synthesizing pharmaceutical agents. For example, it has been linked to the synthesis of intermediates for drugs like Rosuvastatin and Atorvastatin, which are used to treat high cholesterol .

- Enzyme Interactions : The oxo groups in this compound can interact with enzymes, influencing their activity and potentially leading to therapeutic applications.

Industrial Applications

In industrial settings, this compound is employed in the production of fine chemicals and agrochemicals. Its versatility as an intermediate allows for the development of various chemical products through:

- Chemical Reactions : The compound can undergo oxidation to form corresponding acids or reduction to yield dihydroxy derivatives, making it useful in multiple synthetic pathways .

- Production Processes : this compound is utilized in large-scale chemical processes where its unique properties facilitate the synthesis of other valuable compounds.

Case Studies and Research Findings

- Synthesis of Pyrone Derivatives : A study demonstrated that this compound could be efficiently converted into substituted pyrone derivatives through specific reaction conditions involving alkylation and cyclization processes. These derivatives showed promising biological activities that could be harnessed for drug development .

- Polyketide Synthesis Investigation : Research highlighted the compound's role in synthesizing polyketides via enzymatic pathways. The findings suggested that this compound could enhance dynamic kinetic resolution processes, making it a candidate for further exploration in medicinal chemistry .

作用机制

The mechanism of action of ethyl 3,5-dioxohexanoate involves its interaction with various molecular targets, including enzymes and receptors. The oxo groups in the compound can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can further participate in biochemical pathways .

相似化合物的比较

Ethyl 3,5-dioxooctanoate: Similar structure but with a longer carbon chain.

Methyl 3,5-dioxohexanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both oxo and ester functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

生物活性

Ethyl 3,5-dioxohexanoate is a compound that has garnered attention in various fields of biological research, particularly for its potential applications in agriculture and medicine. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C7H10O4 and is characterized by the presence of two keto groups in a hexanoate chain. It can be synthesized through Claisen condensation reactions involving diethyl oxalate and butanone, followed by subsequent transformations to yield the desired product .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its insecticidal and antifungal properties. Preliminary studies have demonstrated that derivatives of this compound exhibit significant activity against various agricultural pests and pathogens.

Insecticidal Activity

A bioassay conducted on several derivatives of this compound revealed promising insecticidal properties. For instance, compounds derived from this structure showed lethal activities against pests such as Mythimna separate, Helicoverpa armigera, Ostrinia nubilalis, and Spodoptera frugiperda at concentrations of 500 mg/L. Notably, one derivative exhibited a 70% mortality rate against Mythimna separate at this concentration .

Antifungal Activity

In addition to its insecticidal properties, this compound derivatives have demonstrated significant antifungal activity. For example, one compound showed an inhibition rate of 77.8% against Pyricularia oryae, a pathogen responsible for rice blast disease. Other derivatives also displayed varying degrees of antifungal activity ranging from 55.6% to 66.7% against different fungal strains .

Case Study: Anticancer Activity

Recent research has explored the anticancer potential of this compound derivatives. A study evaluated the cytotoxic effects of pyrimidinthione derivatives synthesized from this compound against HepG-2 liver carcinoma cells. The most active compound exhibited an IC50 value of 25.5 µg/mL, indicating potent anticancer activity compared to doxorubicin (IC50 = 0.36 µg/mL). This study suggested that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells .

Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Inhibition Rate / IC50 |

|---|---|---|

| Insecticidal | Mythimna separate | 70% at 500 mg/L |

| Antifungal | Pyricularia oryae | 77.8% |

| Anticancer | HepG-2 (liver carcinoma) | IC50 = 25.5 µg/mL |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Insecticidal Mechanism : The exact mode of action remains under investigation; however, it is hypothesized that these compounds disrupt metabolic pathways in insects leading to mortality.

- Antifungal Mechanism : The antifungal activity may involve interference with cell wall synthesis or disruption of membrane integrity in fungal cells.

- Anticancer Mechanism : The anticancer properties are thought to arise from the induction of apoptosis through modulation of cell cycle regulators and oxidative stress pathways .

属性

IUPAC Name |

ethyl 3,5-dioxohexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-3-12-8(11)5-7(10)4-6(2)9/h3-5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOOGSMECVGPOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。